

Ozarelix developmental code D-63153 SPI-153

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Compound Focus: Ozarelix

CAS No.: 295350-45-7

Cat. No.: S548652

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Clinical Trial Data

A Phase 2 dose-finding study in patients with hormone-dependent inoperable prostate cancer achieved its primary endpoint. The table below summarizes the key efficacy findings from this trial [1]:

Parameter	Result/Detail
Primary Endpoint	Continuous suppression of testosterone to castration levels (< 0.5 ng/mL) for a three-month period [1].
Key Efficacy Finding	A dose of 130 mg per cycle resulted in 100% of patients maintaining testosterone suppression until at least day 85 [1].
Secondary Endpoint (Tumor Response)	≥50% reduction in serum Prostate-Specific Antigen (PSA) levels from baseline [1].
PSA Response Rate	In patients with continuous testosterone suppression, the tumor response rate was 97% [1].
Tolerability	The drug was reported to be well-tolerated at all dosages tested [1].

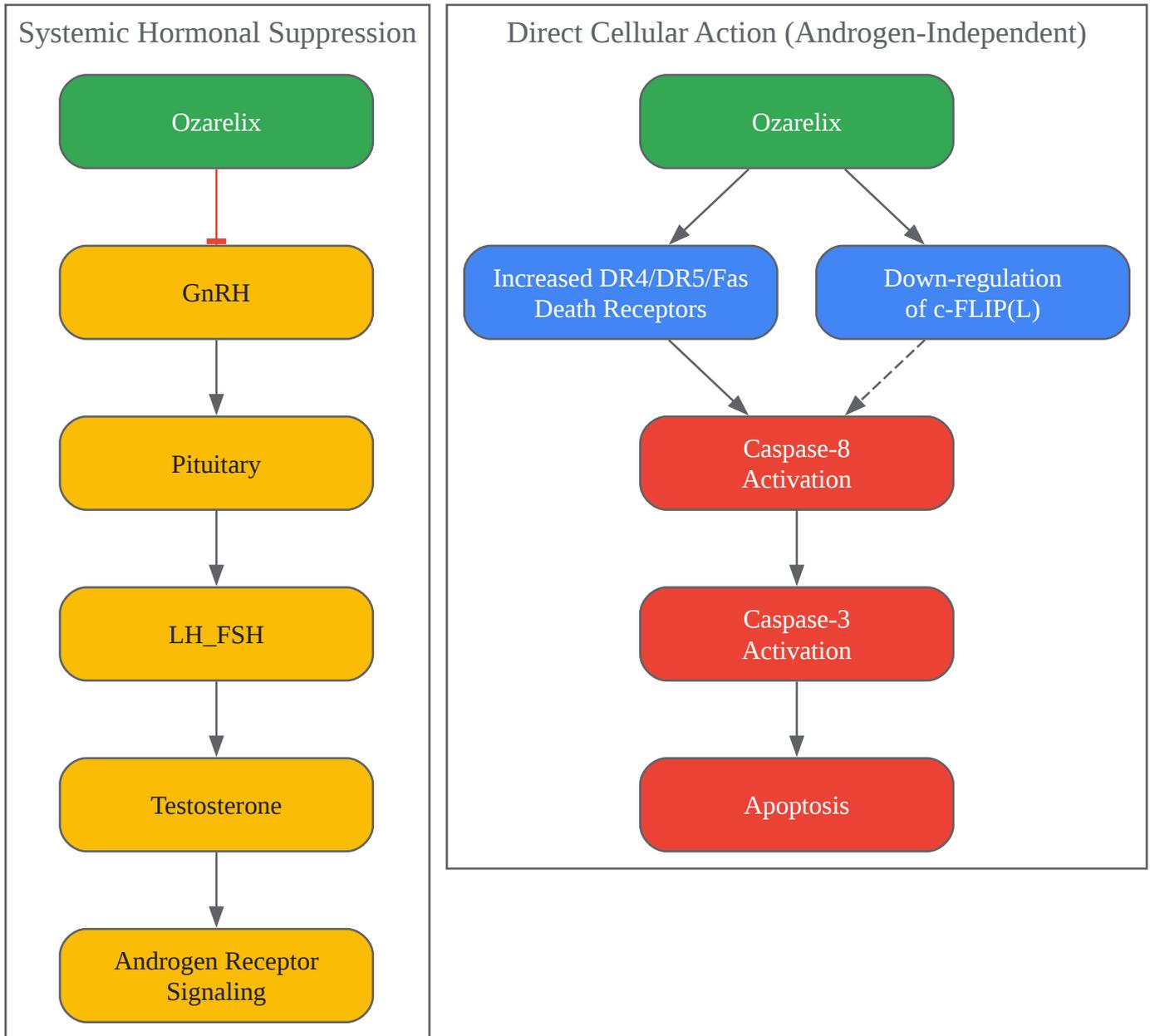
Preclinical Mechanism & Experimental Data

Research indicates that **Ozarelix**'s action extends beyond testosterone suppression. In vitro studies on hormone-refractory, androgen receptor-negative prostate cancer cells (DU145 and PC3 lines) revealed a direct anticancer effect [2].

- **Experimental Findings:** **Ozarelix** exhibited **anti-proliferative effects** and caused cell cycle arrest at the **G2/M phase**. It also induced **apoptosis (programmed cell death)** [2].
- **Molecular Mechanism:** Apoptosis was triggered through the **caspase-8-dependent activation of caspase-3**. This was associated with the down-regulation of the anti-apoptotic protein **c-FLIP (L)** and an increased expression and activity of death receptors, including **DR4, DR5, and Fas** [2].
- **Experimental Workflow:** The methodology for these key in vitro experiments can be summarized as follows:
 - **Cell Culture:** Use of established androgen-independent human prostate cancer cell lines (DU145 and PC3) [2].
 - **Treatment:** Application of **Ozarelix** to the cell cultures [2].
 - **Analysis:**
 - **Cell Viability & Toxicity:** Assessed using standard assays.
 - **Cell Cycle Analysis:** Performed via flow cytometry to detect phase arrest.
 - **Apoptosis Detection:** Measured by analyzing caspase activity (specifically caspase-3 and -8).
 - **Protein Expression:** Evaluated levels of c-FLIP (L), DR4, DR5, and Fas in the cells [2].

Mechanism of Action and Signaling Pathways

The following diagram illustrates the dual mechanisms of **Ozarelix**, based on the information from the search results.



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Diagram Overview: **Ozarelix** has a dual mechanism: suppressing systemic testosterone and directly inducing cancer cell death.

Conclusion

Ozarelix represents an interesting class of GnRH antagonists with a documented dual mechanism of action. While clinical development for prostate cancer seems to have halted, the preclinical research on its efficacy in androgen-independent models may still provide valuable insights for future drug development.

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References

1. AEterna Zentaris Announces Positive Phase 2 Results For Ozarelix ... [biospace.com]
2. Ozarelix, a fourth generation GnRH antagonist, induces ... [pubmed.ncbi.nlm.nih.gov]

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